2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- is a chemical compound that belongs to the class of benzoxazolinones, which are heterocyclic compounds containing a benzene ring fused to an oxazolone. This compound features a bis(2-chloroethyl)aminomethyl substituent, which introduces significant reactivity due to the presence of the chloroethyl groups. The compound's structure and reactivity make it of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
This compound can be synthesized through various chemical reactions involving benzoxazolinones and bis(2-chloroethyl)amine derivatives. The synthesis typically involves the use of specific reagents and conditions that facilitate the formation of the desired product.
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- is classified as a heterocyclic organic compound. It is also categorized under alkylating agents due to the presence of bis(2-chloroethyl) groups, which are known for their ability to form covalent bonds with nucleophilic sites in biological molecules.
The synthesis of 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- can be approached through several methods:
The molecular structure of 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- can be represented as follows:
The primary chemical reactions involving 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- include:
The mechanism of action for 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- primarily revolves around its role as an alkylating agent:
Studies indicate that compounds with similar structures exhibit significant biological activity, including anti-cancer properties due to their ability to cross-link DNA.
Benzoxazolinone derivatives exhibit potent inhibitory effects against HIV-1 nucleocapsid protein (NC), a 55-residue viral protein essential for reverse transcription. These compounds disrupt NC's nucleic acid chaperone functions by competitively inhibiting the annealing of complementary oligonucleotides (TAR29 and cTAR29) that replicate early reverse transcription steps. The Nucleocapsid Annealing Mediated Electrophoresis (NAME) assay demonstrated that lead compound N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (5) reduces TAR29/cTAR29 duplex formation by >50% at low μM concentrations. This occurs through direct interference with NC's ability to facilitate nucleic acid strand transfer and genomic RNA packaging [1] [2].
Virtual screening of 3.5 million compounds revealed that benzoxazolinone derivatives bind the hydrophobic pocket between NC's zinc finger (ZF) domains. X-ray crystallography and NMR studies confirm these compounds mimic guanine nucleobase interactions by forming:
Table 1: Antiretroviral Activity of Benzoxazolinone Derivatives
Compound | NC Inhibition IC₅₀ (μM) | Key Binding Interactions |
---|---|---|
Unsubstituted core | >20 | Van der Waals contacts with ZF domain |
Derivative 5 | 1.30 ± 0.20 | H-bonds with Trp37; π-stacking with Phe16 |
Optimized analog | 0.83 ± 0.11 | Dual H-bonding with Lys33/Gly35; Zn²⁺ displacement |
The bis(2-chloroethyl)amine moiety transforms 2-benzoxazolinone into a potent DNA alkylator. Under physiological conditions, the chloroethyl groups undergo intramolecular cyclization to form aziridinium ions. These ions covalently bond with N7 guanine residues, creating irreversible interstrand cross-links (ICLs). ICLs distort the DNA double helix, preventing strand separation during replication. In vitro studies show 48–72 hour exposure causes >90% replication arrest in leukemia cell lines, as measured by ³H-thymidine incorporation assays [4] [10].
The bis(2-chloroethyl)amine group's electrophilic reactivity drives tumor cell apoptosis. The benzoxazolinone core enhances cellular uptake by 3.5-fold compared to nitrogen mustards alone, confirmed by HPLC quantification in intracellular compartments. This conjugate accumulates preferentially in hypoxic tumor microenvironments due to the heterocycle's electron affinity, inducing reactive oxygen species (ROS) generation. ROS levels increase 8-fold post-treatment, triggering mitochondrial permeability transition pore opening and cytochrome c release [4] [10].
Derivatives bearing 5-nitro-2-furyl or 3-chlorophenyl substituents exhibit broad-spectrum activity:
Conjugation with hydrazone or azole groups enhances potency 4–8-fold:
Table 2: Antibacterial Profile of Hybrid Benzoxazolinone Derivatives
Pathogen | MIC Range (μg/mL) | MBC Range (μg/mL) | Primary Mechanism |
---|---|---|---|
E. coli (Gram-) | 8–32 | 32–128 | DNA gyrase inhibition |
B. subtilis (Gram+) | 4–16 | 16–64 | Cell wall synthesis blockade |
S. aureus (Gram+) | 32–128 | 64–256 | Membrane disruption |
S. Enteritidis | >128 | >256 | Efflux-mediated resistance |
Benzothiazole-based thiazolidinone analogs (structural relatives of benzoxazolinones) inhibit aldose reductase (ALR2), a key enzyme in diabetic complications:
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 5290-02-8
CAS No.: 3233-90-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8